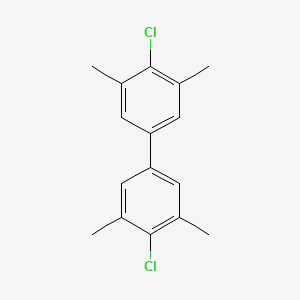
3-O-acetyloleanolicacetic anhydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-O-acetyloleanolicacetic anhydride is a chemical compound with the molecular formula C34H52O5 and a molecular weight of 540.78 g/mol It is a derivative of oleanolic acid, a naturally occurring triterpenoid found in various plants
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-O-acetyloleanolicacetic anhydride can be synthesized through the reaction of oleanolic acid with acetic anhydride. The reaction typically involves heating oleanolic acid with acetic anhydride in the presence of a catalyst, such as pyridine, to facilitate the acetylation process . The reaction conditions may vary, but it generally requires a temperature range of 60-80°C and a reaction time of several hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of efficient catalysts and optimized reaction parameters is crucial for industrial-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-O-acetyloleanolicacetic anhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the anhydride into alcohols or other reduced forms.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
3-O-acetyloleanolicacetic anhydride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mécanisme D'action
The mechanism of action of 3-O-acetyloleanolicacetic anhydride involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the following mechanisms:
Molecular Targets: It targets specific enzymes and receptors involved in various biological processes.
Pathways Involved: The compound modulates signaling pathways related to inflammation, cell proliferation, and apoptosis
Comparaison Avec Des Composés Similaires
3-O-acetyloleanolicacetic anhydride can be compared with other similar compounds, such as:
Oleanolic Acid: The parent compound from which this compound is derived.
Ursolic Acid: A structurally similar triterpenoid with similar biological activities.
Betulinic Acid: Another triterpenoid with comparable therapeutic potential.
Uniqueness
This compound is unique due to its specific acetylation, which imparts distinct chemical and biological properties compared to its parent compound and other similar triterpenoids .
Propriétés
Formule moléculaire |
C34H52O5 |
|---|---|
Poids moléculaire |
540.8 g/mol |
Nom IUPAC |
acetyl 10-acetyloxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C34H52O5/c1-21(35)38-27-13-14-31(7)25(30(27,5)6)12-15-33(9)26(31)11-10-23-24-20-29(3,4)16-18-34(24,19-17-32(23,33)8)28(37)39-22(2)36/h10,24-27H,11-20H2,1-9H3 |
Clé InChI |
ABUHPHDFZWIMHE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)OC(=O)C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Tris[1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole]iridium(III)](/img/structure/B12102340.png)
![[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-iodooxan-2-yl]methyl benzoate](/img/structure/B12102341.png)
![[5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B12102351.png)

